molecular formula C22H27ClO3 B028658 Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate CAS No. 19669-93-3

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate

Cat. No. B028658
CAS RN: 19669-93-3
M. Wt: 374.9 g/mol
InChI Key: WGBJULOFBYFINX-AUHDTZKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate, also known as ATAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ATAC is a steroid derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has been found to bind to the androgen receptor and inhibit the binding of other androgens, such as testosterone and dihydrotestosterone. This results in a decrease in androgenic effects, including the development of male secondary sexual characteristics. Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has also been found to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.

Biochemical And Physiological Effects

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has been found to have unique biochemical and physiological effects, including the inhibition of androgenic and estrogenic effects, the regulation of the hypothalamic-pituitary-gonadal axis, and the modulation of gene expression. Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has also been found to have anti-inflammatory and anti-cancer effects, making it a potential candidate for use in the development of new drugs for the treatment of hormonal disorders and cancer.

Advantages And Limitations For Lab Experiments

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has several advantages for use in lab experiments, including its ability to selectively inhibit androgenic and estrogenic effects and its potential use in the development of new drugs for the treatment of hormonal disorders and cancer. However, Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate, including the development of new drugs for the treatment of hormonal disorders and cancer, the investigation of its potential use in the regulation of the hypothalamic-pituitary-gonadal axis, and the exploration of its anti-inflammatory and anti-cancer effects. Further research is also needed to determine the safety and efficacy of Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate and its potential side effects.

Synthesis Methods

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate can be synthesized through various methods, including the oxidation of androstenedione or androsta-1,4,6-triene-3,17-dione with potassium permanganate or chromium trioxide. Another method involves the reaction of androst-5-ene-3beta,17beta-diol with 2,4,6-trichlorobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to obtain Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate.

Scientific Research Applications

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has been used in various scientific research applications, including studies on the regulation of the hypothalamic-pituitary-gonadal axis, the effects of steroids on gene expression, and the development of new drugs for the treatment of hormonal disorders. Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate has also been found to have anti-estrogenic and anti-androgenic effects, making it a potential candidate for use in breast cancer and prostate cancer research.

properties

CAS RN

19669-93-3

Product Name

Androsta-2,4,6-triene-2-carboxaldehyde, 3-chloro-17beta-hydroxy-, acetate

Molecular Formula

C22H27ClO3

Molecular Weight

374.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-chloro-2-formyl-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H27ClO3/c1-13(25)26-20-7-6-17-16-5-4-15-10-19(23)14(12-24)11-22(15,3)18(16)8-9-21(17,20)2/h4-5,10,12,16-18,20H,6-9,11H2,1-3H3/t16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

WGBJULOFBYFINX-AUHDTZKSSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=C(C[C@]34C)C=O)Cl)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=C(CC34C)C=O)Cl)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=C(CC34C)C=O)Cl)C

synonyms

3-Chloro-17β-(acetoxy)androsta-2,4,6-triene-2-carbaldehyde

Origin of Product

United States

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